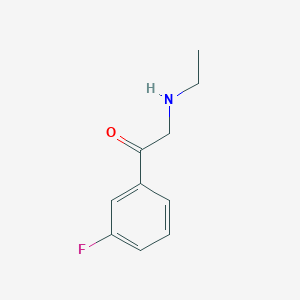![molecular formula C89H113NS B12616003 2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole CAS No. 920281-87-4](/img/structure/B12616003.png)
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of the fluorenyl and benzothiazole moieties imparts distinct electronic and photophysical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9,9-didecyl-9H-fluorene: This involves the alkylation of fluorene with decyl bromide in the presence of a strong base such as potassium tert-butoxide.
Synthesis of 2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl bromide: This step involves the bromination of the previously synthesized 9,9-didecyl-9H-fluorene.
Coupling with benzothiazole: The final step involves the coupling of 2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl bromide with 2,7-dibromobenzothiazole in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
作用機序
The mechanism of action of 2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
- 2,7-Diiodo-9,9-di(iododecyl)-9H-fluorene
- 9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Uniqueness
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole is unique due to its combination of fluorenyl and benzothiazole moieties, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high-performance materials with specific optical and electronic characteristics.
特性
CAS番号 |
920281-87-4 |
|---|---|
分子式 |
C89H113NS |
分子量 |
1228.9 g/mol |
IUPAC名 |
2,7-bis[4-[2-(9,9-didecylfluoren-2-yl)ethenyl]phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C89H113NS/c1-5-9-13-17-21-25-29-37-64-88(65-38-30-26-22-18-14-10-6-2)81-45-35-33-42-77(81)79-62-56-72(68-83(79)88)50-48-70-52-58-74(59-53-70)76-44-41-47-85-86(76)91-87(90-85)75-60-54-71(55-61-75)49-51-73-57-63-80-78-43-34-36-46-82(78)89(84(80)69-73,66-39-31-27-23-19-15-11-7-3)67-40-32-28-24-20-16-12-8-4/h33-36,41-63,68-69H,5-32,37-40,64-67H2,1-4H3 |
InChIキー |
CUMCVTKDNZRRHZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=CC=C(C=C4)C5=C6C(=CC=C5)N=C(S6)C7=CC=C(C=C7)C=CC8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)


![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)



![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)


